molecular formula C14H14ClN3O3S B12455774 N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B12455774
M. Wt: 339.8 g/mol
InChI Key: CPLCQLWMZHVVPX-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring a chloro-dimethoxyphenyl group and a pyrimidinylsulfanyl group, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the chloro-dimethoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.

    Synthesis of the pyrimidinylsulfanyl intermediate:

    Coupling reaction: The final step involves coupling the two intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce a variety of functionalized acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit a specific enzyme by binding to its active site.

    Receptor modulation: It could act as an agonist or antagonist at a particular receptor.

    Pathway interference: The compound might interfere with a specific biochemical pathway, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylthio)acetamide: Similar structure but with a thio group instead of a sulfanyl group.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H14ClN3O3S/c1-20-11-7-12(21-2)10(6-9(11)15)18-13(19)8-22-14-16-4-3-5-17-14/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

CPLCQLWMZHVVPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=CC=N2)Cl)OC

Origin of Product

United States

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